

A Comparative Guide to Analytical Methods for Ivermectin Impurity H

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Compound of Interest		
Compound Name:	Ivermectin Impurity H	
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For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Ivermectin is paramount. This guide provides a detailed comparison of two prominent High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of **Ivermectin Impurity H** and other related substances. The methods compared are the European Pharmacopoeia (Ph. Eur.) monograph 1336 method and a recently developed stability-indicating Reverse-Phase HPLC (RP-HPLC) method by Zhao et al. (2022), which offers enhanced selectivity.

Ivermectin Impurity H, chemically identified as 4'-O-De(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a (CAS: 71837-27-9), is a known related substance of Ivermectin. The analytical methods detailed below are crucial for its monitoring and control in drug substance and product manufacturing.

Quantitative Data Summary

The following table summarizes the key performance parameters of the two HPLC methods. While specific validation data for Impurity H is not detailed in the source literature, the methods have been validated according to ICH guidelines for the analysis of related substances, ensuring their suitability for quantifying impurities like Impurity H.



Parameter	Method 1: European Pharmacopoeia (Ph. Eur.) 1336	Method 2: Stability- Indicating RP-HPLC (Zhao et al., 2022)
Principle	Isocratic RP-HPLC	Gradient RP-HPLC
Column	Octadecylsilyl silica gel for chromatography R (5 μm), 250 mm x 4.6 mm	HALO C18 (2.7 μm particle size), 100 mm × 4.6 mm I.D.
Mobile Phase	Water R, methanol R, acetonitrile R (15:34:51 V/V/V)	Gradient elution with Mobile Phase A (Water:Acetonitrile, 50:50 v/v) and Mobile Phase B (Isopropanol:Acetonitrile, 15:85 v/v)
Flow Rate	1.0 mL/min	Not explicitly stated, but gradient elution is used.
Detection	UV at 254 nm	UV at 254 nm
Quantification Limit (General Impurities)	Disregard limit: 0.05%	~0.1% of target analytical concentration (~1.0 µg/mL)
Selectivity	Standard selectivity as per pharmacopoeia	Higher degree of selectivity, capable of separating 27 Ivermectin related substances, including an isomer peak that co-elutes with the main API peak in the Ph. Eur. method.
Run Time	Longer run time typical of isocratic pharmacopoeial methods	Shorter run time (all analytes of interest separated within 25 min)

Experimental Protocols

Method 1: European Pharmacopoeia (Ph. Eur.) 1336 - Related Substances Test







This method is the official standard for the analysis of Ivermectin and its impurities as per the European Pharmacopoeia.

1. Solution Preparation:

- Test solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol R and dilute to 50.0 mL with the same solvent.
- Reference solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Substance) in methanol R and dilute to 50.0 mL with the same solvent.
- Reference solution (b): Dilute 1.0 mL of reference solution (a) to 100.0 mL with methanol R.
- Reference solution (c): Dilute 5.0 mL of reference solution (b
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